This compound is cataloged in chemical databases such as PubChem and BenchChem, where it is recognized for its structural and functional properties. It falls under the category of purine derivatives, which are known for their roles in various biological processes, including nucleic acid metabolism and enzyme inhibition.
The synthesis of 4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The following methods are commonly employed:
The reaction conditions are crucial for optimizing yield and purity. Common parameters include:
Quality control techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the integrity of the synthesized compound .
The molecular structure of 4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione features several notable characteristics:
The InChI key for this compound is YUCWKWTYVWEKBL-UHFFFAOYSA-N
, and its canonical SMILES representation is CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CC5CCCO5)C)N(C2=O)C
.
4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione can participate in various chemical reactions:
The mechanism of action for 4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione may involve:
The compound exhibits several physical properties:
Key chemical properties include:
4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione has several scientific applications:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7